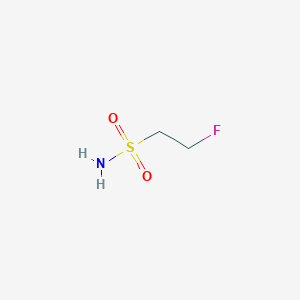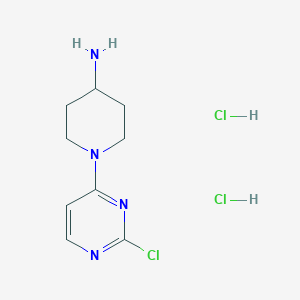
2-fluoroethane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoroethane-1-sulfonamide, also known as fluoroethanesulfonamide, is an organic compound used as a reagent in organic synthesis. It is a colorless liquid with a sharp odor and has a boiling point of 83°C. It is used as a precursor for a variety of pharmaceuticals, agrochemicals, and other compounds. In addition, it has been used in a variety of scientific research applications, including the study of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
2-Fluoroethane-1-sulfonamide has been used in a variety of scientific research applications, including the study of biochemical and physiological effects. It has been used to study the effects of drugs on the nervous system, as well as to study the effects of hormones on the body. In addition, it has been used in the study of the effects of environmental toxins on the body, as well as the effects of chemicals on the metabolism. It has also been used in the study of the effects of radiation on the body.
Mecanismo De Acción
2-Fluoroethane-1-sulfonamide acts as an antagonist of the GABA-A receptor, which is a type of neurotransmitter receptor. It binds to the GABA-A receptor and prevents the binding of GABA, which is a neurotransmitter that is involved in the regulation of the nervous system. By preventing the binding of GABA, 2-2-fluoroethane-1-sulfonamide-1-sulfonamide can have a variety of effects on the body, including sedation, muscle relaxation, and anxiety reduction.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to have sedative, hypnotic, and anxiolytic effects. In addition, it has been found to have anticonvulsant and muscle relaxant effects. It has also been found to have anti-inflammatory, anti-tumor, and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Fluoroethane-1-sulfonamide has several advantages and limitations for laboratory experiments. One of the advantages is that it is a relatively non-toxic compound and has low volatility, making it easy to handle and store. In addition, it has a wide range of applications and can be used in a variety of experiments. However, it is also important to note that it has a low solubility in water, making it difficult to use in some experiments.
Direcciones Futuras
The potential future directions for 2-2-fluoroethane-1-sulfonamide-1-sulfonamide include its use in the development of new pharmaceuticals, agrochemicals, and other compounds. In addition, it could be used in the development of new drugs to treat neurological disorders, such as epilepsy, depression, and anxiety. It could also be used in the development of new treatments for cancer and other diseases. Finally, it could be used to study the effects of environmental toxins on the body, as well as the effects of chemicals on the metabolism.
Métodos De Síntesis
2-Fluoroethane-1-sulfonamide can be synthesized by a variety of methods, including direct reaction of ethanesulfonyl chloride and 2-fluoroethanol, or by the reaction of ethanesulfonyl chloride and 2-fluorobenzaldehyde. The most common method is the direct reaction of ethanesulfonyl chloride and 2-fluoroethanol, which is a two-step process. First, ethanesulfonyl chloride is reacted with 2-fluoroethanol in the presence of an acid catalyst, such as sulfuric acid, to produce 2-2-fluoroethane-1-sulfonamidesulfonamide. The second step involves the hydrolysis of the 2-2-fluoroethane-1-sulfonamidesulfonamide to produce 2-2-fluoroethane-1-sulfonamide-1-sulfonamide.
Propiedades
IUPAC Name |
2-fluoroethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6FNO2S/c3-1-2-7(4,5)6/h1-2H2,(H2,4,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUNHFOOMPJZGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B6618452.png)
![N-[1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide](/img/structure/B6618464.png)

![tert-butyl N-{5-[(azepan-4-yl)amino]pyridin-2-yl}carbamate hydrochloride](/img/structure/B6618480.png)
![(1R,5S,9s)-9-hydroxy-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride](/img/structure/B6618489.png)

![(1R,5S,9r)-9-hydroxy-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride](/img/structure/B6618498.png)

![7-benzyl-3lambda6-thia-7,9-diazabicyclo[3.3.2]decane-3,3-dione](/img/structure/B6618512.png)

![4-[5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-3-yl]-N-(2-ethyl-3-oxo-1,2-oxazolidin-4-yl)-2-methylbenzamide](/img/structure/B6618531.png)

